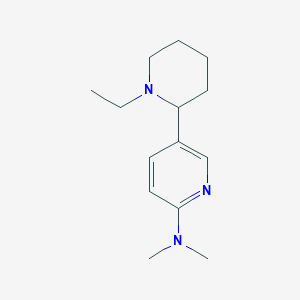
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethylpiperidin-2-yl)-N,N-Dimethylpyridin-2-amin ist eine Verbindung, die zur Klasse der heterozyklischen Amine gehört. Sie weist einen Piperidinring auf, der mit einer Ethylgruppe substituiert ist, und einen Pyridinring, der mit einer Dimethylaminogruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(1-Ethylpiperidin-2-yl)-N,N-Dimethylpyridin-2-amin umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch Hydrierung von Pyridinderivaten oder durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer synthetisiert werden.
Substitution mit einer Ethylgruppe:
Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Verfahren synthetisiert werden, darunter die Hantzsch-Pyridinsynthese, die die Kondensation von β-Ketoestern mit Ammoniak und Aldehyden beinhaltet.
Substitution mit einer Dimethylaminogruppe: Die Dimethylaminogruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Dimethylamin als Nucleophil eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung liegt. Techniken wie kontinuierliche Fließsynthese und die Verwendung von Katalysatoren können zur Steigerung der Effizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können zur Modifizierung des Pyridinrings verwendet werden, wodurch er möglicherweise in einen Piperidinring umgewandelt wird.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen neben den Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Dimethylamin und Ethylhalogenide werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, reduzierte Piperidinderivate und verschiedene substituierte Analoga der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethylpiperidin-2-yl)-N,N-Dimethylpyridin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, einschließlich ihrer Aktivität als Ligand für verschiedene Rezeptoren.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika.
Biologische Studien: Die Verbindung wird in Studien verwendet, die die Wechselwirkungen von heterozyklischen Aminen mit biologischen Systemen untersuchen.
Industrielle Anwendungen: Sie kann bei der Entwicklung von Agrochemikalien und anderen industriell relevanten Verbindungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 5-(1-Ethylpiperidin-2-yl)-N,N-Dimethylpyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Verbindung kann als Agonist oder Antagonist wirken und die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Signalwege beeinflussen. Die genauen beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperidinderivate: Verbindungen wie Piperin und Lobelin teilen sich die Piperidinringstruktur und zeigen ähnliche pharmakologische Eigenschaften.
Pyridinderivate: Verbindungen wie Nikotin und Pyridoxin enthalten den Pyridinring und werden in verschiedenen biologischen und medizinischen Anwendungen verwendet.
Einzigartigkeit
5-(1-Ethylpiperidin-2-yl)-N,N-Dimethylpyridin-2-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Die Kombination aus Piperidin- und Pyridinringen sowie den Ethyl- und Dimethylaminsubstituenten macht diese Verbindung zu einem wertvollen Gerüst für die Entwicklung neuer Moleküle mit potenziellen therapeutischen Anwendungen.
Eigenschaften
Molekularformel |
C14H23N3 |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
5-(1-ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-17-10-6-5-7-13(17)12-8-9-14(15-11-12)16(2)3/h8-9,11,13H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
YYJCBNXCGCXOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C2=CN=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


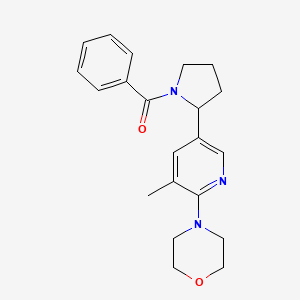
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)
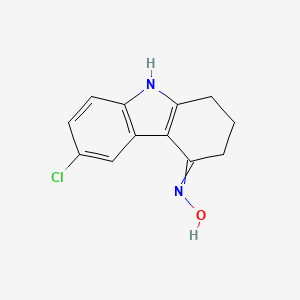




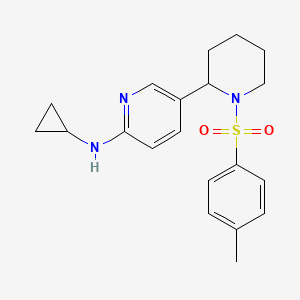
![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
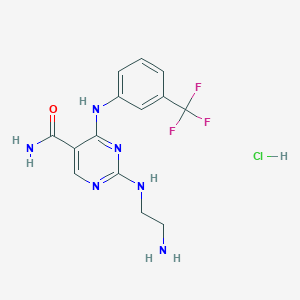
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid](/img/structure/B11819898.png)

